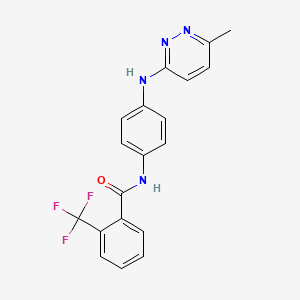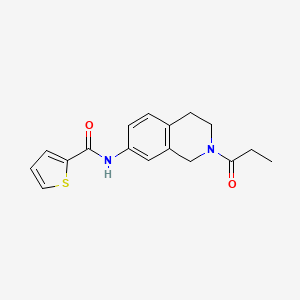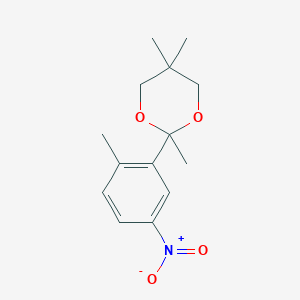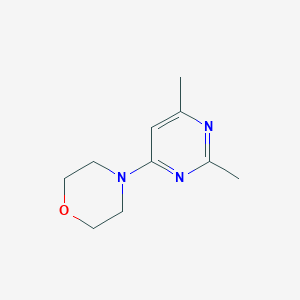![molecular formula C17H15NO4 B2807585 2-[2-(4-methoxyphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione CAS No. 321432-17-1](/img/structure/B2807585.png)
2-[2-(4-methoxyphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-[2-(4-methoxyphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione” is a chemical compound with the linear formula C17H15NO4 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully detailed in the available resources. Sigma-Aldrich does not collect analytical data for this product .Scientific Research Applications
Synthesis of Derivatives
Hexahydro-1H-isoindole-1,3(2H)-dione Derivatives : New synthesis methods have been developed for hexahydro-1H-isoindole-1,3(2H)-dione derivatives, starting from 3-sulfolene. These methods involve epoxidation and the opening of the epoxide with various nucleophiles, leading to derivatives like amino and triazole derivatives of hexahydro-1H-isoindole-1,3(2H)-dione (Tan et al., 2016).
Polysubstituted Isoindole-1,3-dione Analogues : Research has led to the synthesis of new polysubstituted isoindole-1,3-diones. This involved reactions with m-CPBA and acetylation processes to produce derivatives like triacetate and aromatic derivatives (Tan et al., 2014).
Potential Therapeutic Applications
- Serotonin Receptor and Phosphodiesterase 10A Inhibition : 4-methoxy-1H-isoindole-1,3(2H)-dione derivatives have been investigated for their potential as antipsychotics, examining their phosphodiesterase 10A inhibiting properties and 5-HT1A and 5-HT7 receptor affinities. One compound showed significant potency and safety in vitro (Czopek et al., 2020).
Chemical Reactions and Properties
- Functionalization Reactions : Studies have explored the reaction of isoindole-1,3-diones with various reactants, leading to products like pseudo-allylic halogenation and co-halogenation products (Khusnitdinov et al., 2019).
- Vibrational Properties and Crystal Structure : The vibrational properties and crystal structure of divalent sulfur substituted phthalimide have been analyzed, providing insights into the molecular structure and interactions of isoindole-1,3-dione derivatives (Torrico-Vallejos et al., 2010).
Antimicrobial Activity
- Antimicrobial Activity of Isoindole-1,3-dione Derivatives : Novel series of isoindole-1,3-dione derivatives have been synthesized and evaluated for their in vitro antibacterial and antifungal activities, showing significant antimicrobial properties against various strains (Ashok et al., 2015).
Photophysical Properties
- Photophysical Behavior of Derivatives : The photophysical behavior of certain isoindole-1,3-dione derivatives has been studied, revealing their sensitivity to solvent polarity and thermal stability. This research provides valuable insights into the electronic and photophysical properties of these compounds (Deshmukh & Sekar, 2015).
Safety and Hazards
Properties
IUPAC Name |
2-[2-(4-methoxyphenoxy)ethyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4/c1-21-12-6-8-13(9-7-12)22-11-10-18-16(19)14-4-2-3-5-15(14)17(18)20/h2-9H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJYGCKXPXBKUCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-cyclopropyl-4-(difluoromethyl)-6-(1,5-dimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2807503.png)

![5-[(Z)-(6-chloro-3-pyridinyl)methylidene]-3-ethyl-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one](/img/structure/B2807505.png)
![ethyl 4-({(2Z)-3-[(2-methylphenyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2807506.png)



![6-ethyl 3-methyl 2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2807515.png)
![2-((2-((4-(Ethoxycarbonyl)benzyl)amino)-2-oxoethyl)thio)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2807516.png)

![1-(4-[(2-Methylpiperidin-1-yl)carbonyl]phenyl)methanamine](/img/structure/B2807520.png)
![4-Tert-butyl-6-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine](/img/structure/B2807521.png)

